3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of furan and triazine rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminofuran with cyanogen bromide, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted triazine derivatives, which can exhibit diverse chemical and biological properties .
Scientific Research Applications
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
1,2,4-Triazine: Known for its antimicrobial and anti-inflammatory properties.
1,3,5-Triazine: Used in the synthesis of herbicides and resins.
1,2,3-Benzotriazin-4(3H)-one: Studied for its photocatalytic properties and potential in organic synthesis.
Uniqueness: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
832127-90-9 |
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Molecular Formula |
C5H3N3O3 |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
3-hydroxyfuro[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H3N3O3/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H |
InChI Key |
XKSIPHVWRAFYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)N(N=N2)O |
Origin of Product |
United States |
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